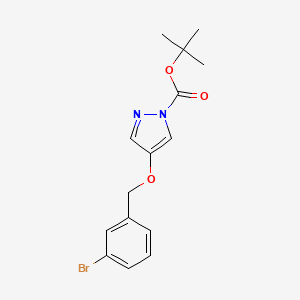
tert-Butyl 4-((3-bromobenzyl)oxy)-1H-pyrazole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-((3-bromobenzyl)oxy)-1H-pyrazole-1-carboxylate is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound is characterized by the presence of a pyrazole ring, a bromobenzyl group, and a tert-butyl ester, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-((3-bromobenzyl)oxy)-1H-pyrazole-1-carboxylate typically involves the reaction of 3-bromobenzyl alcohol with tert-butyl 4-hydroxy-1H-pyrazole-1-carboxylate. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF) under reflux conditions. The reaction proceeds through the formation of an ether linkage between the bromobenzyl group and the pyrazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-((3-bromobenzyl)oxy)-1H-pyrazole-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring and the bromobenzyl group.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3) and potassium thiocyanate (KSCN) under mild conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) can be used for hydrolysis reactions.
Major Products Formed
Substitution Products: New derivatives with different functional groups replacing the bromine atom.
Oxidation Products: Oxidized forms of the pyrazole ring or the bromobenzyl group.
Hydrolysis Products: The corresponding carboxylic acid and alcohol.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 4-((3-bromobenzyl)oxy)-1H-pyrazole-1-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism of action of tert-Butyl 4-((3-bromobenzyl)oxy)-1H-pyrazole-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzyl group and the pyrazole ring play crucial roles in binding to these targets, leading to the modulation of their activity. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-((3-bromobenzyl)oxy)piperidine-1-carboxylate: Similar structure but with a piperidine ring instead of a pyrazole ring.
tert-Butyl 4-((3-bromobenzyl)oxy)benzoate: Contains a benzoate group instead of a pyrazole ring.
Uniqueness
tert-Butyl 4-((3-bromobenzyl)oxy)-1H-pyrazole-1-carboxylate is unique due to the presence of the pyrazole ring, which imparts distinct chemical properties and reactivity. The combination of the bromobenzyl group and the pyrazole ring allows for versatile chemical modifications and applications in various fields.
Properties
IUPAC Name |
tert-butyl 4-[(3-bromophenyl)methoxy]pyrazole-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN2O3/c1-15(2,3)21-14(19)18-9-13(8-17-18)20-10-11-5-4-6-12(16)7-11/h4-9H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZYHSAXLMMHZQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C=N1)OCC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.21 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
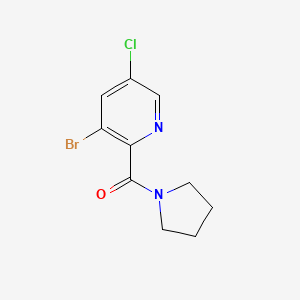


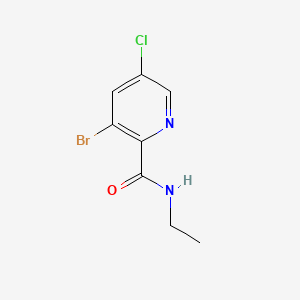
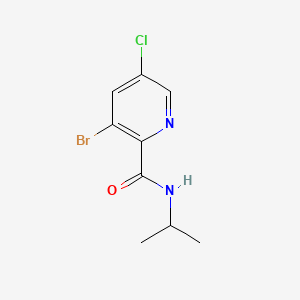
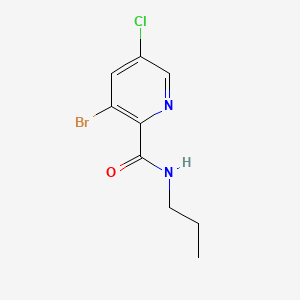
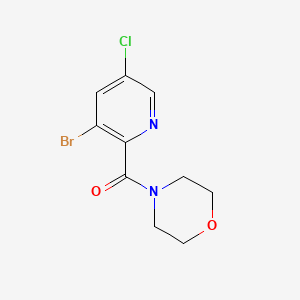

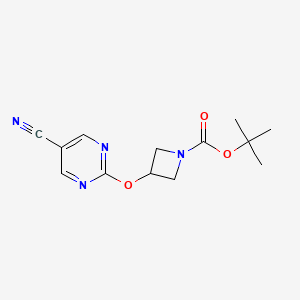
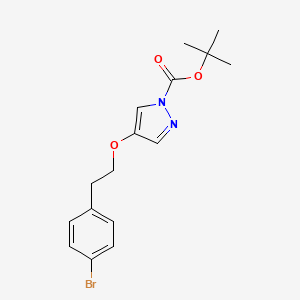
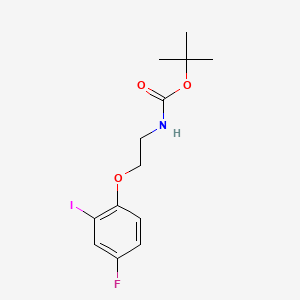
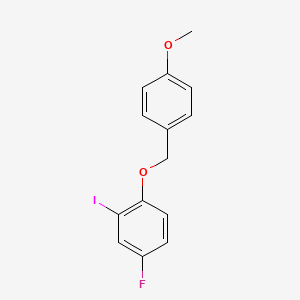
![4-(Cyclopropanecarboxamidomethyl)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B8197043.png)
![4-(Cyclopentanecarboxamidomethyl)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B8197045.png)
